molecular formula C10H5Cl2NO2 B13893117 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione

Cat. No.: B13893117
M. Wt: 242.05 g/mol
InChI Key: UPFOMAACZDULHJ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a dichlorophenyl group attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), by competing with ATP at the active site. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s effects on these pathways make it a valuable tool for studying cellular mechanisms and developing potential therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit GSK-3 and modulate cellular pathways sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-5(3-8(7)12)6-4-9(14)13-10(6)15/h1-4H,(H,13,14,15)

InChI Key

UPFOMAACZDULHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC2=O)Cl)Cl

Origin of Product

United States

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